

# Comparative Safety Analysis of Tofersen and Other Intrathecal Therapies for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

A detailed guide for researchers and drug development professionals on the safety profiles of intrathecally administered therapeutics, featuring **Tofersen**, Nusinersen, Atidarsagene autotemcel, and Tominersen. This document provides a comparative analysis of adverse events, outlines the experimental protocols of pivotal clinical trials, and visualizes the respective mechanisms of action.

The advent of intrathecal therapies has marked a significant milestone in the treatment of neurodegenerative diseases, offering a direct route to the central nervous system and bypassing the blood-brain barrier. **Tofersen** (Qalsody™), an antisense oligonucleotide (ASO) for superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS), has recently joined the therapeutic landscape. This guide provides a comprehensive comparative analysis of the safety profile of **Tofersen** with other notable intrathecal therapies: Nusinersen (Spinraza®), another ASO for spinal muscular atrophy (SMA); Atidarsagene autotemcel (Libmeldy®), a gene therapy for metachromatic leukodystrophy (MLD); and Tominersen, an investigational ASO for Huntington's disease (HD).

# **Comparative Safety Profiles: A Tabular Analysis**

The following tables summarize the incidence of adverse events (AEs) reported in the pivotal clinical trials for **Tofersen** (VALOR), Nusinersen (ENDEAR), Atidarsagene autotemcel, and Tominersen. This quantitative data provides a basis for an objective comparison of their safety profiles.



Table 1: Comparison of Common Adverse Events (Incidence >10%)

| Adverse Event                           | Tofersen<br>(VALOR)[1] | Nusinersen<br>(ENDEAR)[2]<br>[3] | Atidarsagene<br>autotemcel[4]<br>[5] | Tominersen<br>(Phase I/IIa)[6] |
|-----------------------------------------|------------------------|----------------------------------|--------------------------------------|--------------------------------|
| Tofersen (n=72)                         | Placebo (n=36)         | Nusinersen<br>(n=80)             | Sham Control<br>(n=41)               |                                |
| Procedural Pain                         | High Incidence         | High Incidence                   | N/A                                  | N/A                            |
| Headache                                | High Incidence         | High Incidence                   | N/A                                  | N/A                            |
| Fall                                    | High Incidence         | High Incidence                   | N/A                                  | N/A                            |
| Back Pain                               | High Incidence         | High Incidence                   | N/A                                  | N/A                            |
| Pain in Extremity                       | High Incidence         | High Incidence                   | N/A                                  | N/A                            |
| Pyrexia                                 | N/A                    | N/A                              | 40.07%                               | N/A                            |
| Upper<br>Respiratory Tract<br>Infection | N/A                    | N/A                              | 39.94%                               | N/A                            |
| Constipation                            | N/A                    | N/A                              | Common                               | N/A                            |
| Stomatitis                              | N/A                    | N/A                              | N/A                                  | N/A                            |
| Vomiting                                | N/A                    | N/A                              | 5%                                   | 0%                             |

N/A: Data not available or not reported with specific percentages in the reviewed sources.

Table 2: Comparison of Serious Adverse Events



| Adverse Event<br>Category                             | Tofersen<br>(VALOR &<br>OLE)[1][7][8]<br>[9]      | Nusinersen<br>(ENDEAR)[2]<br>[3] | Atidarsagene<br>autotemcel[4]<br>[5][10][11]      | Tominersen<br>(GENERATION<br>HD1)[12][13]<br>[14] |
|-------------------------------------------------------|---------------------------------------------------|----------------------------------|---------------------------------------------------|---------------------------------------------------|
| Tofersen (n=147)                                      | Placebo (in<br>VALOR)                             | Nusinersen<br>(n=80)             | Sham Control<br>(n=41)                            |                                                   |
| Neurological                                          |                                                   |                                  |                                                   | _                                                 |
| Myelitis                                              | 2%                                                | 0%                               | Not Reported                                      | Not Reported                                      |
| Radiculitis                                           | Reported (part of 6.7% serious neurologic events) | 0%                               | Not Reported                                      | Not Reported                                      |
| Aseptic<br>Meningitis                                 | Reported (part of 6.7% serious neurologic events) | 0%                               | Not Reported                                      | Not Reported                                      |
| Papilledema/Incr<br>eased<br>Intracranial<br>Pressure | Reported (part of 6.7% serious neurologic events) | 0%                               | Not Reported                                      | Not Reported                                      |
| Hematologic                                           |                                                   |                                  |                                                   |                                                   |
| Thrombocytopeni<br>a                                  | Not a primary reported issue                      | Not a primary reported issue     | Coagulation abnormalities observed with some ASOs | Coagulation abnormalities observed with some ASOs |
| Renal                                                 |                                                   |                                  |                                                   |                                                   |
| Renal Toxicity                                        | Not a primary reported issue                      | Not a primary reported issue     | Observed with some ASOs                           | Observed with some ASOs                           |
| Other Serious<br>AEs                                  | 36.5% (any SAE)                                   | 13.9% (in<br>VALOR)              | 76% (any SAE)                                     | 95% (any SAE)                                     |



| Discontinuation | 17 204 | 0% (in VALOR) | 16% (due to | 39% (due to |
|-----------------|--------|---------------|-------------|-------------|
| due to AE       | 17.3%  |               | death)      | death)      |

# **Experimental Protocols**

A clear understanding of the methodologies employed in the pivotal clinical trials is essential for interpreting the safety data.

**Tofersen**: The VALOR Study (NCT02623699)[15][16]

- Objective: To evaluate the efficacy and safety of **Tofersen** in adults with SOD1-ALS.
- Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with a documented SOD1 mutation and weakness attributed to ALS.[15]
- Dosing Regimen: **Tofersen** 100 mg or placebo administered intrathecally. The regimen consisted of three loading doses at 14-day intervals, followed by maintenance doses every 28 days.
- Safety Monitoring: Included monitoring for adverse events, serious adverse events, abnormalities in clinical laboratory assessments (blood and urine tests), vital signs, physical and neurological examinations, and electrocardiograms (ECGs). Lumbar puncture for cerebrospinal fluid (CSF) analysis was also a key component.[16]

Nusinersen: The ENDEAR Study (NCT02193074)[1][17][18]

- Objective: To assess the efficacy and safety of Nusinersen in infants with infantile-onset SMA.
- Design: A Phase 3, randomized, double-blind, sham-procedure controlled study.
- Patient Population: Infants ≤7 months of age with a genetic diagnosis of SMA (2 copies of the SMN2 gene), consistent with Type 1 SMA.[1][16] Exclusion criteria included hypoxemia at screening.[16]



- Dosing Regimen: Nusinersen (12 mg scaled equivalent dose) or a sham procedure. The
  dosing schedule included four loading doses on days 1, 15, 29, and 64, followed by
  maintenance doses every 4 months.[1][6]
- Safety Monitoring: Comprehensive safety assessments including laboratory testing (platelet count, coagulation tests, urine protein) at baseline and prior to each dose.[18] Adverse events were closely monitored and recorded.

Atidarsagene autotemcel: Clinical Trials (e.g., NCT01560182)[2][19][20]

- Objective: To evaluate the safety and efficacy of Atidarsagene autotemcel in children with early-onset MLD.
- Design: Open-label, single-arm studies.
- Patient Population: Children with a confirmed diagnosis of MLD (low ARSA enzyme activity and biallelic ARSA mutations), categorized into pre-symptomatic late infantile (PSLI), presymptomatic early juvenile (PSEJ), or early symptomatic early juvenile (ESEJ) forms.[2]
   Specific age and functional criteria (e.g., ability to walk, IQ ≥85) were applied.[4]
- Administration Protocol: A one-time intravenous infusion of genetically modified autologous CD34+ hematopoietic stem cells. This is preceded by a myeloablative conditioning regimen with busulfan to create space in the bone marrow for the modified cells to engraft.[19][20]
- Safety Follow-up: Long-term follow-up is a critical component to monitor for the durability of
  the treatment effect and potential long-term risks, including insertional oncogenesis.[19]
   Monitoring includes assessments for hematologic and hepatic function, and for the
  development of anti-ARSA antibodies.[21][22]

# **Signaling Pathways and Mechanisms of Action**

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for **Tofersen**, Nusinersen, and Atidarsagene autotemcel.





### Click to download full resolution via product page

Caption: Tofersen's mechanism of action in reducing toxic SOD1 protein.



#### Click to download full resolution via product page

Caption: Nusinersen's mechanism of action in promoting functional SMN protein production.





Click to download full resolution via product page

Caption: The experimental workflow for Atidarsagene autotemcel gene therapy.



## Conclusion

This comparative analysis highlights the distinct safety profiles of **Tofersen**, Nusinersen, Atidarsagene autotemcel, and Tominersen, reflecting their different mechanisms of action and therapeutic indications. For the ASOs, **Tofersen** and Nusinersen, adverse events are often related to the lumbar puncture procedure itself, with **Tofersen** also presenting a risk of serious neurologic events. Nusinersen carries warnings for coagulation abnormalities and renal toxicity. In contrast, the safety profile of the gene therapy Atidarsagene autotemcel is largely dominated by the toxicities associated with the necessary myeloablative conditioning regimen. The case of Tominersen, where dosing was halted in a Phase 3 trial due to an unfavorable benefit/risk profile despite no new safety signals, underscores the complexity of developing therapies for neurodegenerative diseases.

For researchers and drug development professionals, this guide provides a foundational understanding of the safety considerations for intrathecal therapies. A thorough evaluation of both the potential benefits and the specific risks associated with each therapeutic modality is crucial for the continued advancement of treatments for these devastating neurological disorders. Future research should focus on mitigating the risks associated with intrathecal administration and the specific toxicities of each drug class to improve the overall safety and tolerability of these promising therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 2. Results Clinical Review Report: Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Safety and Efficacy of Nusinersen in the Treatment of Spinal Muscular Atrophy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. Atidarsagene autotemcel for metachromatic leukodystrophy: A summary from the Institute for Clinical and Economic Review's California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Effects of Atidarsagene Autotemcel for Metachromatic Leukodystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. Positive Results from Tofersen VALOR Trial and OLE Integrated Data Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 9. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. gene.com [gene.com]
- 13. ir.ionispharma.com [ir.ionispharma.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Integration Site Analysis for Cell and Gene Therapy | GENEWIZ from Azenta [genewiz.com]
- 16. als.org [als.org]
- 17. DSpace [dr.lib.iastate.edu]
- 18. researchgate.net [researchgate.net]
- 19. cd-genomics.com [cd-genomics.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- To cite this document: BenchChem. [Comparative Safety Analysis of Tofersen and Other Intrathecal Therapies for Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#comparative-analysis-of-tofersen-s-safety-profile-with-other-intrathecal-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com